molecular formula C15H15N5S B6957198 N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine

N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine

Cat. No.: B6957198
M. Wt: 297.4 g/mol
InChI Key: VAEUHBBVHKBNAM-UHFFFAOYSA-N
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Description

N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine is a complex organic compound that features a combination of thiazole and triazole rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry.

Properties

IUPAC Name

N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5S/c1-2-4-12(5-3-1)20-10-18-19-15(20)17-9-13-8-16-14(21-13)11-6-7-11/h1-5,8,10-11H,6-7,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEUHBBVHKBNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(S2)CNC3=NN=CN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Triazole Ring: The triazole ring is often synthesized via the Huisgen cycloaddition reaction, where azides react with alkynes under copper-catalyzed conditions.

    Coupling of the Rings: The final step involves coupling the thiazole and triazole rings through a nucleophilic substitution reaction, where the thiazole derivative reacts with a triazole derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions typically involve the use of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the triazole ring can yield amines.

Scientific Research Applications

N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application, but common targets include enzymes involved in DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Triazole Derivatives: Compounds such as fluconazole and voriconazole contain the triazole ring and are used as antifungal agents.

Uniqueness

N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine is unique due to its combination of both thiazole and triazole rings, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these rings. This dual functionality enhances its potential as a versatile agent in medicinal chemistry.

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